2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid
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Overview
Description
2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid is an organic compound that belongs to the class of amino acids It features a benzo[1,3]dioxole ring substituted with two methyl groups at the 2-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved by cyclization of catechol with dichloromethane under basic conditions to form the benzo[1,3]dioxole ring.
Introduction of the Dimethyl Groups: The benzo[1,3]dioxole ring is then alkylated with formaldehyde and hydrochloric acid to introduce the dimethyl groups at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds with anticancer, antiviral, and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: Lacks the dimethyl groups, leading to different chemical and biological properties.
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid: Similar structure but with an acetic acid moiety instead of the amino acid structure.
Uniqueness
The presence of the dimethyl groups in 2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These modifications can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
2-amino-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2)16-9-4-3-7(6-10(9)17-12)5-8(13)11(14)15/h3-4,6,8H,5,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPGLZXDDFWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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